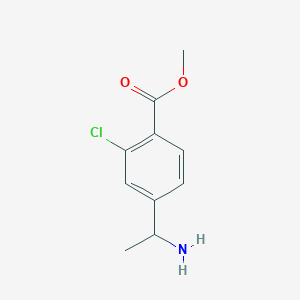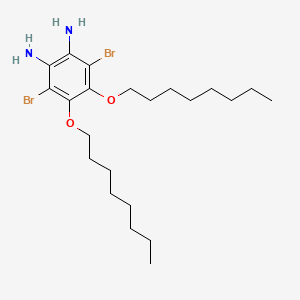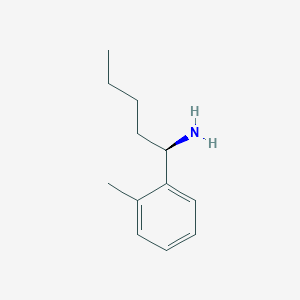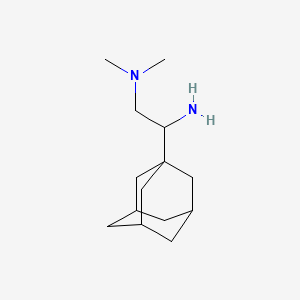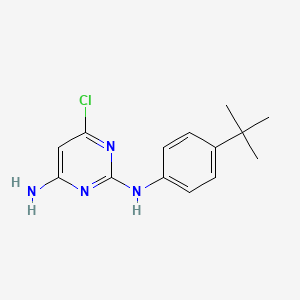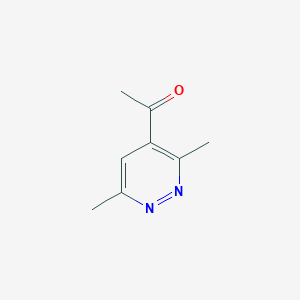
1-(3,6-Dimethylpyridazin-4-yl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3,6-Dimethylpyridazin-4-yl)ethanone is an organic compound belonging to the pyridazine family. Pyridazines are six-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by the presence of two methyl groups at positions 3 and 6 on the pyridazine ring and an ethanone group at position 4. The molecular formula of this compound is C8H10N2O.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,6-Dimethylpyridazin-4-yl)ethanone typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,6-dimethylpyridazine and acetyl chloride.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a solvent like dichloromethane and a catalyst such as aluminum chloride.
Procedure: The 3,6-dimethylpyridazine is reacted with acetyl chloride in the presence of the catalyst, leading to the formation of this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems and advanced purification techniques, such as recrystallization or chromatography, is common to achieve the desired quality.
化学反应分析
Types of Reactions: 1-(3,6-Dimethylpyridazin-4-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethanone group to an alcohol or other reduced forms.
Substitution: The methyl groups on the pyridazine ring can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted pyridazine derivatives.
科学研究应用
1-(3,6-Dimethylpyridazin-4-yl)ethanone has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
作用机制
The mechanism of action of 1-(3,6-Dimethylpyridazin-4-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in various biochemical processes.
Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.
Modulating Gene Expression: Affecting the expression of genes related to its biological activity.
相似化合物的比较
1-(3,6-Dimethylpyridazin-4-yl)ethanone can be compared with other similar compounds, such as:
Pyridazine Derivatives: Compounds like 3,6-dimethylpyridazine and 4-acetylpyridazine share structural similarities but differ in their functional groups and reactivity.
Pyridine Derivatives: Compounds like 3,6-dimethylpyridine have a similar ring structure but lack the additional nitrogen atom, leading to different chemical properties.
Pyrazine Derivatives: Compounds like 3,6-dimethylpyrazine have a similar nitrogen-containing ring but differ in their substitution patterns and reactivity.
属性
CAS 编号 |
91544-05-7 |
|---|---|
分子式 |
C8H10N2O |
分子量 |
150.18 g/mol |
IUPAC 名称 |
1-(3,6-dimethylpyridazin-4-yl)ethanone |
InChI |
InChI=1S/C8H10N2O/c1-5-4-8(7(3)11)6(2)10-9-5/h4H,1-3H3 |
InChI 键 |
GOPHTLUTFFNJLI-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(N=N1)C)C(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![tert-Butyl (3aS,7aR)-3-oxohexahydropyrano[3,2-b]pyrrole-1(2H)-carboxylate](/img/structure/B13113836.png)

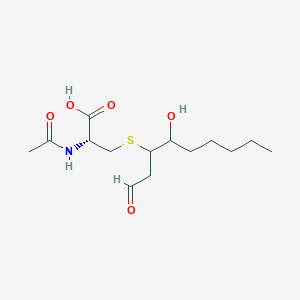
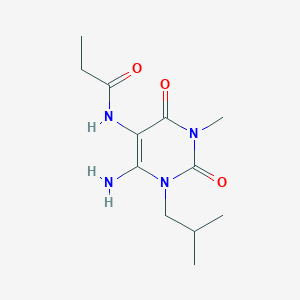
![1-(6,7-Dihydro-[1,4]dioxino[2,3-d]pyrimidin-2-yl)propan-1-ol](/img/structure/B13113856.png)

